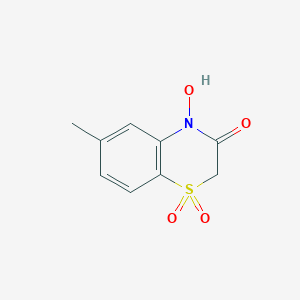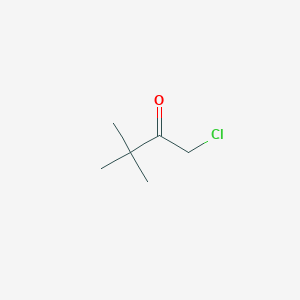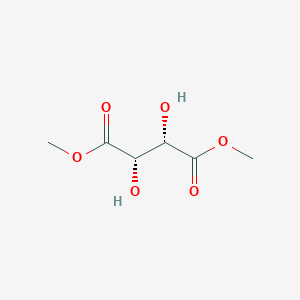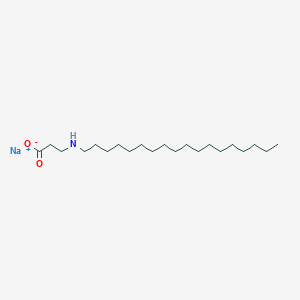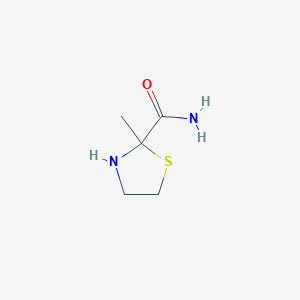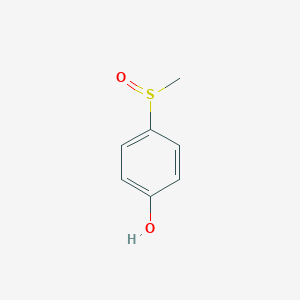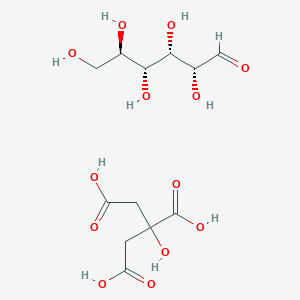
Acid citrate dextrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid citrate dextrose (ACD) is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is a sterile solution that prevents blood from clotting by chelating calcium ions necessary for coagulation. ACD is also used to preserve blood components such as red blood cells, platelets, and plasma for transfusions.
Mécanisme D'action
The mechanism of action of Acid citrate dextrose is based on its ability to chelate calcium ions necessary for coagulation. Calcium ions play a critical role in the coagulation cascade, and their removal prevents the formation of clots. Acid citrate dextrose works by binding to calcium ions, forming a complex that prevents their interaction with coagulation factors. This results in the inhibition of the coagulation cascade and the prevention of blood clotting.
Biochemical and Physiological Effects
Acid citrate dextrose has several biochemical and physiological effects on blood components. It prevents the formation of clots, thereby ensuring that blood components remain viable for a longer period. Acid citrate dextrose also maintains the pH of blood components, preventing the breakdown of proteins and other cellular components. Acid citrate dextrose also helps to prevent the growth of bacteria and other microorganisms in blood components, ensuring their sterility.
Avantages Et Limitations Des Expériences En Laboratoire
Acid citrate dextrose has several advantages and limitations for lab experiments. Its main advantage is that it preserves blood components for a longer period, allowing for extended experimental time frames. Acid citrate dextrose also maintains the viability and sterility of blood components, ensuring that the results of experiments are accurate. However, Acid citrate dextrose has some limitations, such as its inability to prevent the breakdown of some cellular components over extended periods. Additionally, Acid citrate dextrose can interfere with some laboratory assays, leading to inaccurate results.
Orientations Futures
There are several future directions for the use of Acid citrate dextrose in scientific research. One area of research is the development of new anticoagulants that are more effective than Acid citrate dextrose. Another area of research is the optimization of the Acid citrate dextrose formulation to improve its performance in preserving blood components. Additionally, there is a need to investigate the potential interactions of Acid citrate dextrose with laboratory assays to improve their accuracy.
Conclusion
In conclusion, Acid citrate dextrose is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is composed of citrate, dextrose, and citric acid and works by chelating calcium ions necessary for coagulation. Acid citrate dextrose has several advantages and limitations for lab experiments and has several future directions for research. Its use in scientific research ensures that blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.
Méthodes De Synthèse
Acid citrate dextrose is a solution composed of three main components: citrate, dextrose, and citric acid. The synthesis of Acid citrate dextrose involves the mixing of these three components in a specific ratio. The citrate component is usually sodium citrate, which is dissolved in sterile water. The dextrose component is glucose, which is added to the citrate solution. Citric acid is then added to the solution to adjust the pH. The final solution is sterilized by filtration or autoclaving.
Applications De Recherche Scientifique
Acid citrate dextrose is widely used in scientific research, particularly in the field of hematology and blood transfusion. It is used as an anticoagulant in blood collection and preservation for laboratory experiments. Acid citrate dextrose is also used in the preparation of blood components such as red blood cells, platelets, and plasma for transfusions. The use of Acid citrate dextrose in scientific research ensures that the blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.
Propriétés
Numéro CAS |
13838-07-8 |
|---|---|
Formule moléculaire |
C12H20O13 |
Poids moléculaire |
372.28 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H8O7.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2/t;3-,4+,5+,6+/m.0/s1 |
Clé InChI |
IJRKANNOPXMZSG-SSPAHAAFSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Autres numéros CAS |
13838-07-8 |
Synonymes |
ACD solution ACD-A solution acid citrate dextrose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



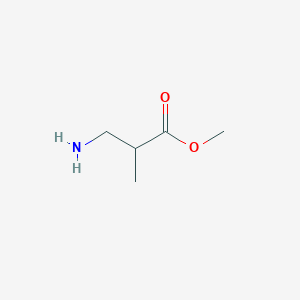
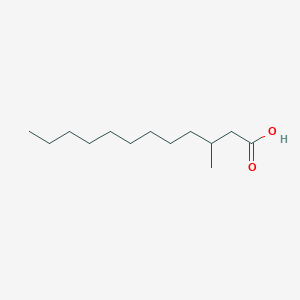

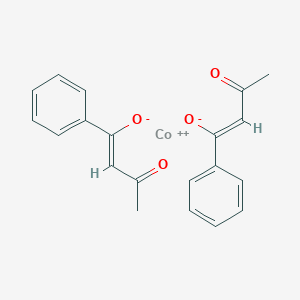
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
